molecular formula C16H17F2N3O2S B2605458 N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946328-46-7

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2605458
CAS RN: 946328-46-7
M. Wt: 353.39
InChI Key: NPHWQSOZHWXJFP-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as DTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DTA-1 belongs to the class of immunomodulatory drugs that can stimulate the immune system to fight against cancer and infectious diseases.

Scientific Research Applications

Fluorescent Probes for Detection of Metal Ions and Amino Acids

The research on fluorescent probes based on polythiophene derivatives, including substances similar to N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrates their application in detecting metal ions like Hg2+ and Cu2+ and amino acids. These polymers show high selectivity and sensitivity towards specific metal ions in aqueous solutions, suggesting potential for environmental monitoring and biochemical applications (Guo et al., 2014).

Alzheimer's Disease Research

A derivative of this compound was used in the study of Alzheimer's disease. This research involved the localization of neurofibrillary tangles and beta-amyloid plaques in living patients, demonstrating the compound's potential as a diagnostic tool for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Synthetic Chemistry Applications

The compound's variants have been utilized in synthetic chemistry. For example, the reaction involving a similar compound resulted in the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating its role in creating useful chemical intermediates (Obydennov et al., 2013).

Novel Synthetic Methodologies

Innovative synthetic methods have been developed using similar compounds. One such method involves a one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the compound's versatility in creating diverse chemical structures (Mamedov et al., 2016).

Insecticide Development

Research on flubendiamide, which shares structural similarities with this compound, has shown its effectiveness as a novel insecticide. It exhibits strong activity against lepidopterous pests, including resistant strains, suggesting potential agricultural applications (Tohnishi et al., 2005).

Biomembrane Studies

In biomembrane research, compounds like this compound have been used to study the coupling between surface charge and hydration in biomembranes. This highlights its potential in biophysical research and understanding cellular mechanisms (Duportail et al., 2004).

GPR14/Urotensin-II Receptor Agonism

The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor using compounds structurally related to this compound shows its potential in pharmacological research. This can lead to new treatments for various conditions (Croston et al., 2002).

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-11-3-4-12(17)13(18)7-11/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHWQSOZHWXJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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